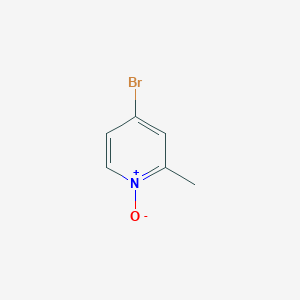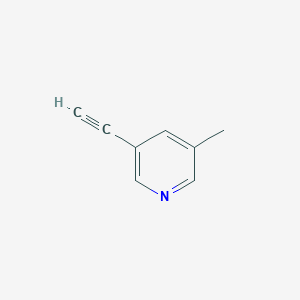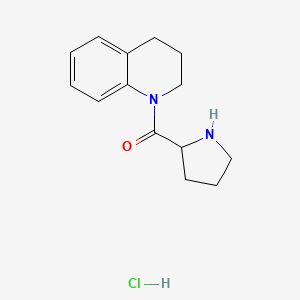![molecular formula C9H5N3O2 B1396081 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020035-70-4](/img/structure/B1396081.png)
8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid
Vue d'ensemble
Description
8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the linear formula C11H9N3O2 . It is often used in research and development .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method uses a combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These methods are compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3 . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various chemical reactions, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and can also enable the formation of alkenyl-substituted imidazoheterocycles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.21 . It is a white solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Automated Continuous Flow Synthesis: A significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids was achieved through fully automated continuous flow synthesis, directly from 2-aminopyridines and bromopyruvic acid. This process facilitated the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolating intermediates (Herath, Dahl, & Cosford, 2010).
- Synthesis from 2-Aminopyridine: Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized in a multistep process from commercially available 2-amino pyridine, demonstrating the compound’s versatility (Du Hui-r, 2014).
Chemical Properties and Reactivity
- Cyanomethyl Derivatives: The reactivity of 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine has been investigated, revealing potential for nitration, bromination, azo coupling, and nitrosation, which can lead to the formation of various structurally interesting compounds (Kutrov, Kovalenko, & Volovenko, 2008).
Orientations Futures
Imidazo[1,2-a]pyridines, including 8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthetic methods, studying their biological activities, and developing novel drugs based on these compounds .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of targeted covalent inhibitors (TCIs) for treating cancers .
Mode of Action
The functionalization of imidazo[1,2-a]pyridines, including this compound, often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can be involved in various biochemical reactions, including radical reactions for direct functionalization .
Pharmacokinetics
It’s known that certain substitutions on the imidazo[1,2-a]pyridine scaffold can improve antibacterial activity and increase metabolic stability .
Result of Action
One of the imidazo[1,2-a]pyridine derivatives was found to be a potent anticancer agent for kras g12c-mutated nci-h358 cells .
Analyse Biochimique
Biochemical Properties
8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions. In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of this compound to various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions mediated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases . The metabolic pathways of this compound can influence its pharmacokinetic properties and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through the action of targeting signals and post-translational modifications . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
8-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-2-1-3-12-5-7(9(13)14)11-8(6)12/h1-3,5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCAETXRMMZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)


![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)





![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
